N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
Description
This compound is a tetrahydroquinoline derivative featuring a methanesulfonyl group at the 1-position and a 2-(4-methoxyphenoxy)acetamide substituent at the 7-position.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-9-17(10-8-16)26-13-19(22)20-15-6-5-14-4-3-11-21(18(14)12-15)27(2,23)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARZLUUWUOUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate can be treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with 4-methoxyphenol under suitable conditions to form the desired ether linkage.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrahydroquinoline ring can be reduced to form dihydroquinoline or quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield dihydroquinoline or quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonyl and acetamide groups.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methanesulfonyl group can act as an electrophilic center, while the acetamide group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydroquinoline Core
a) N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
- Key Difference : The methanesulfonyl group in the target compound is replaced with a phenylsulfonyl group.
- Impact: Molecular Weight: Increases from ~380–400 g/mol (estimated for the target compound) to 452.5 g/mol . Biological Activity: Bulkier aryl sulfonates may alter binding affinity to targets due to steric effects or enhanced van der Waals interactions.
b) N-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
- Key Difference : The methanesulfonyl group is replaced with a methyl group.
- Impact: Polarity: The absence of a sulfonyl group significantly reduces polarity, increasing lipophilicity (logP increases).
Modifications on the Acetamide Side Chain
a) 2-(4-Chlorophenoxy)-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
- Key Difference: The 4-methoxyphenoxy group is replaced with 4-chlorophenoxy.
- Molecular Weight: Increases to 487.0 g/mol (vs. ~380–400 g/mol for the target compound) . Bioactivity: Chlorine may enhance halogen bonding with biological targets, improving potency in certain contexts.
b) 2-(4-Methoxyphenoxy)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide
- Key Difference: The tetrahydroquinoline core is replaced with a cephalosporin β-lactam scaffold.
- Impact: Target Specificity: The β-lactam structure confers activity against bacterial penicillin-binding proteins, diverging from the tetrahydroquinoline’s likely targets (e.g., kinases or GPCRs). Synthetic Complexity: Incorporation into a bicyclic system requires specialized methodologies .
Physicochemical and Structural Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The sulfonyl group’s size and electronic properties (e.g., methanesulfonyl vs. phenylsulfonyl) critically influence solubility and target engagement.
- Synthetic Optimization : Simplified substituents (e.g., methyl instead of sulfonyl) may improve yields but at the cost of biological efficacy .
- Biological Potential: The 4-methoxyphenoxy acetamide moiety appears versatile, retaining utility across diverse scaffolds (e.g., tetrahydroquinolines, cephalosporins) .
Biological Activity
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.42 g/mol. The compound features a tetrahydroquinoline core linked to a methanesulfonamide group and a phenoxyacetamide moiety. This structural complexity suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Core : This can be achieved via a Pictet-Spengler reaction.
- Introduction of Methanesulfonyl Group : Sulfonylation using methanesulfonyl chloride.
- Coupling with Phenoxy Acetamide : A coupling reaction with 4-methoxyphenol derivatives.
Each step requires careful optimization to ensure high yields and purity.
This compound exhibits several potential mechanisms of action:
- Inhibition of Enzymes : It may inhibit enzymes crucial for protein synthesis, particularly methionyl-tRNA synthetase. This inhibition disrupts cellular processes linked to amino acid metabolism and translation .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens .
- Anticancer Activity : Research indicates potential anticancer effects by disrupting signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds in the tetrahydroquinoline class:
Pharmacological Applications
Given its biological activities, this compound is being researched for potential applications in:
- Antibiotic Development : As an inhibitor of protein synthesis pathways.
- Cancer Therapy : Targeting specific pathways involved in tumor growth and metastasis.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide?
A typical approach involves refluxing intermediates with acetic anhydride or using catalytic systems (e.g., ZnCl₂ with mercaptoacetic acid in 1,4-dioxane). Key steps include sulfonylation of the tetrahydroquinoline core and coupling with the 4-methoxyphenoxyacetamide moiety. Reaction optimization may require inert conditions and purification via column chromatography or recrystallization from ethanol/ethyl acetate .
Q. How is structural confirmation achieved for this compound?
Combined spectroscopic techniques are critical:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, sulfonyl protons at δ ~3.1–3.3 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns. Cross-referencing with synthetic intermediates ensures accuracy .
Q. What safety protocols are recommended for handling this compound?
Adhere to GHS guidelines for sulfonamides and acetamides:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Dispose of waste via approved chemical disposal routes .
Advanced Research Questions
Q. How can crystallographic data elucidate intermolecular interactions in this compound?
Single-crystal X-ray diffraction reveals:
- Hydrogen-bonding networks : e.g., C–H⋯O interactions between methanesulfonyl groups and carbonyl oxygens.
- Torsional angles : Assess planarity of the tetrahydroquinoline ring and substituent orientations.
- Packing motifs : Head-to-tail arrangements may stabilize the crystal lattice, as seen in related N-sulfonylacetamides .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps (e.g., sulfonylation vs. acetylation).
- Workflow automation : Use continuous-flow reactors to control exothermic reactions and reduce side products .
Q. How can researchers evaluate its pharmacological potential?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values.
- Targeted studies : Probe inhibition of kinases or GPCRs via competitive binding assays.
- ADME profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability using PAMPA .
Data Contradictions and Validation
- Synthetic routes : uses acetic anhydride for acetylation, while employs mercaptoacetic acid. Researchers must validate route compatibility with sensitive functional groups (e.g., methoxy or sulfonyl).
- Crystallographic vs. spectroscopic data : Discrepancies in bond angles (X-ray vs. DFT calculations) require recalibration of computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
